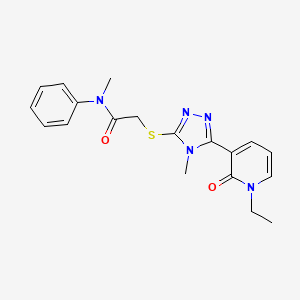
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C16H18N6O3S, and it has a molecular weight of 374.42 g/mol. The compound is characterized by its unique triazole and dihydropyridine moieties, which are known to confer various biological activities.
Biological Activity Overview
The biological activities of this compound primarily stem from its structural components. Triazole derivatives have been extensively studied for their antimicrobial , antioxidant , anticancer , and anti-inflammatory properties. The presence of the dihydropyridine structure further enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
Antioxidant activity is another notable feature of this compound. Studies have demonstrated that triazole derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. For example, compounds with similar structures have shown promising results in DPPH and ABTS assays . This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research has highlighted that triazole-containing compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and inhibition of angiogenesis. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against colon carcinoma cell lines . This suggests that the compound could be a candidate for further development in cancer therapy.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of triazole derivatives against a panel of pathogens. The results indicated that modifications on the triazole ring significantly affected activity levels, with some compounds exhibiting MIC values as low as 0.5 µg/mL against E. coli .
- Antioxidant Evaluation : In another study focusing on antioxidant capabilities, a related compound showed an IC50 value comparable to ascorbic acid in ABTS assays. This positions it as a strong candidate for formulations aimed at oxidative stress-related conditions .
- Cancer Cell Line Testing : A series of analogs were tested against various cancer cell lines, revealing that specific substitutions on the triazole ring enhanced cytotoxicity against breast and colon cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Assessed Compounds | Key Findings |
|---|---|---|
| Antimicrobial | Triazole derivatives | Effective against S. aureus, E. coli |
| Antioxidant | Dihydropyridine derivatives | IC50 comparable to ascorbic acid in assays |
| Anticancer | Various analogs | Low micromolar IC50 values in colon carcinoma |
属性
IUPAC Name |
2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-4-24-12-8-11-15(18(24)26)17-20-21-19(23(17)3)27-13-16(25)22(2)14-9-6-5-7-10-14/h5-12H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQANHTNNCQOXPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













